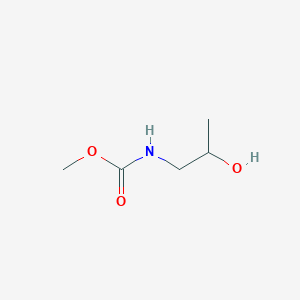

methyl (2-hydroxypropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl (2-hydroxypropyl)carbamate is an organic compound with the molecular formula C5H11NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a methyl group and a 2-hydroxypropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: methyl (2-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxypropylcarbamate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: methyl (2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amines.

Aplicaciones Científicas De Investigación

methyl (2-hydroxypropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxypropylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.

Ethyl carbamate: Another carbamate compound with distinct properties and uses.

Propyl carbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Uniqueness: methyl (2-hydroxypropyl)carbamate is unique due to the presence of the 2-hydroxypropyl group, which imparts specific chemical and physical properties. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Actividad Biológica

Methyl (2-hydroxypropyl)carbamate is a member of the carbamate family, which encompasses a wide range of compounds with significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Carbamates

Carbamates are derived from carbamic acid and are widely used in various fields, including agriculture as pesticides and in medicine as therapeutic agents. Their biological activity is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to increased levels of ACh, resulting in overstimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the context .

The primary mechanism through which this compound exerts its biological effects involves:

- AChE Inhibition : By inhibiting AChE, this compound prevents the degradation of ACh, leading to its accumulation. This can enhance cholinergic signaling, which is beneficial in conditions like myasthenia gravis but may also lead to toxicity if uncontrolled .

- Modulation of Signaling Pathways : Increased ACh levels can activate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K), which are crucial for cell proliferation and differentiation .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Neuroprotective Effects : Due to its ability to enhance cholinergic activity, this compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Some studies suggest that carbamates can exhibit anti-inflammatory effects by modulating immune responses through cholinergic pathways. This could make this compound a candidate for treating inflammatory conditions.

- Anticancer Potential : Emerging evidence indicates that certain carbamates may influence cancer cell behavior by inducing apoptosis and inhibiting proliferation through various molecular pathways. Further research is necessary to elucidate these effects specifically for this compound .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE with a potency comparable to other clinically used carbamates. For instance, one study reported an IC50 value indicating significant inhibitory activity against AChE, suggesting its potential use in therapeutic formulations aimed at enhancing cholinergic function .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and biological effects of this compound. For example:

- Reproductive Toxicity : Research has shown that exposure to certain carbamates can disrupt hormonal balance and impair reproductive functions in animal models. This highlights the need for careful evaluation of this compound's safety profile before clinical use .

- Impact on Neurotransmission : In vivo experiments demonstrated that administration of this compound led to increased levels of ACh in brain tissues, corroborating its role as an AChE inhibitor and suggesting potential cognitive-enhancing effects .

Comparative Analysis with Other Carbamates

| Compound Name | AChE Inhibition Potency | Therapeutic Use | Notable Effects |

|---|---|---|---|

| This compound | Moderate | Potential neuroprotective | Enhances cholinergic signaling |

| Rivastigmine | High | Alzheimer's disease treatment | Significant cognitive improvement |

| Carbendazim | Moderate | Fungicide | Endocrine disruption |

Propiedades

IUPAC Name |

methyl N-(2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXQUOJBCQAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.